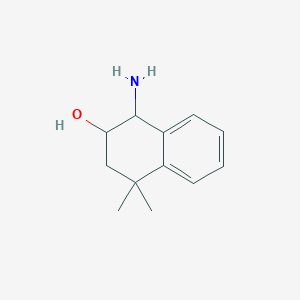
(1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol
Description
(1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound with the molecular formula C12H17NO. This compound is characterized by its unique structure, which includes a naphthalene ring system with an amino group and a hydroxyl group attached. It is a colorless or slightly yellow liquid with a distinct aromatic odor .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-amino-4,4-dimethyl-2,3-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C12H17NO/c1-12(2)7-10(14)11(13)8-5-3-4-6-9(8)12/h3-6,10-11,14H,7,13H2,1-2H3 |
InChI Key |
ARLFGNRPKQKZHI-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(C2=CC=CC=C21)N)O)C |
Canonical SMILES |
CC1(CC(C(C2=CC=CC=C21)N)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of (1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst. Another approach is the reductive amination of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one with ammonia or an amine in the presence of a reducing agent such as sodium borohydride .
Industrial production methods typically involve large-scale reduction processes using high-pressure hydrogenation reactors. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
(1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Major products formed from these reactions include various substituted naphthalenes, ketones, and alcohols .
Scientific Research Applications
(1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
(1R,2R)-1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol can be compared with other similar compounds, such as:
1-Amino-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one: This compound differs by having a ketone group instead of a hydroxyl group, leading to different chemical reactivity and biological activity.
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


